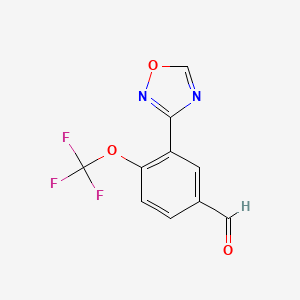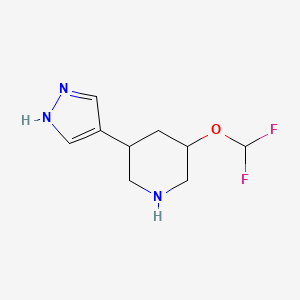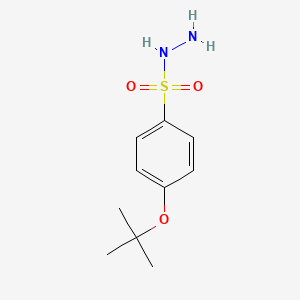
4-(tert-Butoxy)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)benzenesulfonohydrazide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonohydrazide, where the hydrogen atoms on the benzene ring are substituted with a tert-butoxy group. This compound is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)benzenesulfonohydrazide typically involves the reaction of 4-tert-butoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)benzenesulfonohydrazide has several applications in scientific research:
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research on its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function. The pathways involved include the formation of stable complexes with the target molecules, leading to altered biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butyl)benzenesulfonohydrazide
- 4-(tert-Butyl)benzenesulfonic acid
- 4-(tert-Butyl)benzohydrazide
Uniqueness
4-(tert-Butoxy)benzenesulfonohydrazide is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties such as increased steric hindrance and altered reactivity compared to its analogs. This makes it particularly useful in selective reactions and applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H16N2O3S |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonohydrazide |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-8-4-6-9(7-5-8)16(13,14)12-11/h4-7,12H,11H2,1-3H3 |
Clave InChI |
IPWSSEZCCIWIIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


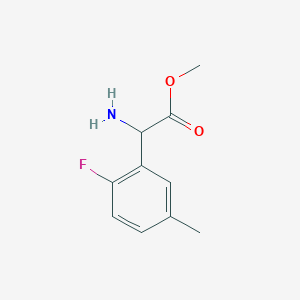
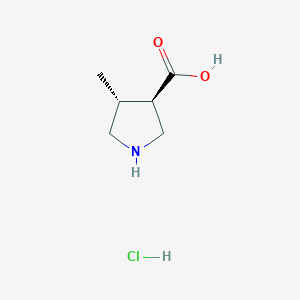
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)
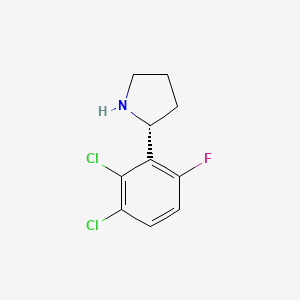
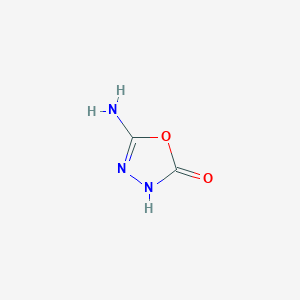
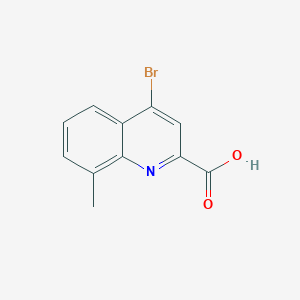
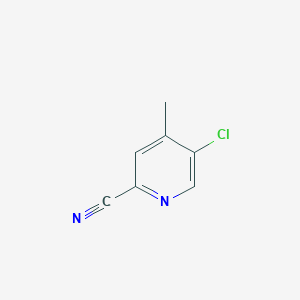
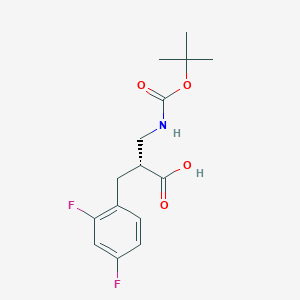

![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
